3,5-diamino-N-(2-methoxydibenzofuran-3-yl)benzamide
Description
3,5-Diamino-N-(2-methoxydibenzofuran-3-yl)benzamide is an organic compound characterized by the presence of amino groups at the 3 and 5 positions on the benzamide ring, and a methoxydibenzofuran moiety attached to the nitrogen atom of the benzamide
Properties
IUPAC Name |
3,5-diamino-N-(2-methoxydibenzofuran-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-25-19-9-15-14-4-2-3-5-17(14)26-18(15)10-16(19)23-20(24)11-6-12(21)8-13(22)7-11/h2-10H,21-22H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJMFWHVBFSARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-N-(2-methoxydibenzofuran-3-yl)benzamide typically involves multiple steps:
Nitration: The starting material, 3,5-dinitrobenzamide, is synthesized by nitrating benzamide using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro groups in 3,5-dinitrobenzamide are reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The resulting 3,5-diaminobenzamide is then coupled with 2-methoxydibenzofuran-3-carboxylic acid chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and reduction steps, and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-N-(2-methoxydibenzofuran-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form corresponding amines or other derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation using palladium on carbon.
Substitution: Various electrophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides with different functional groups replacing the amino groups.
Scientific Research Applications
3,5-Diamino-N-(2-methoxydibenzofuran-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of high-performance polymers and materials with specific properties, such as thermal stability and solubility.
Mechanism of Action
The mechanism by which 3,5-diamino-N-(2-methoxydibenzofuran-3-yl)benzamide exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. The methoxydibenzofuran moiety can enhance its binding affinity and specificity.
Material Science: In polymer applications, the compound’s structure contributes to the thermal stability and mechanical properties of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
3,5-Diaminobenzamide: Lacks the methoxydibenzofuran moiety, making it less complex and potentially less effective in certain applications.
2-Methoxydibenzofuran-3-carboxylic acid: Contains the dibenzofuran moiety but lacks the amino groups, limiting its reactivity and versatility.
Uniqueness
3,5-Diamino-N-(2-methoxydibenzofuran-3-yl)benzamide is unique due to the combination of amino groups and the methoxydibenzofuran moiety, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
